Dichlorohydrotris(triphenylphosphine)rhodium
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Overview
Description
Dichlorohydrotris(triphenylphosphine)rhodium is a coordination complex of rhodium. It is a compound that features rhodium in a +3 oxidation state, coordinated with triphenylphosphane ligands and hydride ions. This compound is known for its applications in catalysis, particularly in hydrogenation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorohydrotris(triphenylphosphine)rhodium can be synthesized through various methods. One common laboratory method involves the reaction of rhodium trichloride with triphenylphosphane in the presence of a hydride source. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Dichlorohydrotris(triphenylphosphine)rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand substitution reactions often involve the use of phosphine ligands and occur in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield rhodium(IV) complexes, while reduction can produce rhodium(I) species .
Scientific Research Applications
Dichlorohydrotris(triphenylphosphine)rhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in hydrogenation reactions, facilitating the addition of hydrogen to unsaturated organic compounds.
Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.
Medicine: Research is ongoing to investigate its potential use in drug synthesis and development.
Mechanism of Action
The mechanism by which hydride;rhodium(3+);triphenylphosphane;dichloride exerts its effects involves the coordination of rhodium with triphenylphosphane ligands and hydride ions. The rhodium center acts as a catalytic site, facilitating the transfer of hydrogen atoms to substrates. This process involves the activation of hydrogen molecules and the subsequent transfer of hydrogen atoms to the target molecules, resulting in hydrogenation .
Comparison with Similar Compounds
Similar Compounds
Wilkinson’s Catalyst: Chloridotris(triphenylphosphine)rhodium(I) is a well-known hydrogenation catalyst similar to hydride;rhodium(3+);triphenylphosphane;dichloride.
Tris(triphenylphosphine)rhodium carbonyl hydride: Another rhodium-based catalyst used in hydroformylation reactions.
Uniqueness
Dichlorohydrotris(triphenylphosphine)rhodium is unique due to its specific coordination environment and oxidation state, which confer distinct catalytic properties. Its ability to facilitate hydrogenation reactions under mild conditions makes it valuable in both research and industrial applications.
Properties
CAS No. |
12124-48-0 |
---|---|
Molecular Formula |
C54H46Cl2P3Rh |
Molecular Weight |
961.7 g/mol |
IUPAC Name |
hydride;rhodium(3+);triphenylphosphane;dichloride |
InChI |
InChI=1S/3C18H15P.2ClH.Rh.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h3*1-15H;2*1H;;/q;;;;;+3;-1/p-2 |
InChI Key |
HHIXJYGNZMLKAH-UHFFFAOYSA-L |
SMILES |
[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Rh+3] |
Canonical SMILES |
[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Rh+3] |
Origin of Product |
United States |
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